molecular formula C13H9FN2 B11762949 3-Fluoro-5-(phenylethynyl)pyridin-2-amine

3-Fluoro-5-(phenylethynyl)pyridin-2-amine

Cat. No.: B11762949
M. Wt: 212.22 g/mol
InChI Key: DZYCPLDAZJZYCF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(phenylethynyl)pyridin-2-amine is a fluorinated pyridine derivative featuring an amine group at position 2, a fluorine atom at position 3, and a phenylethynyl (-C≡CPh) substituent at position 5. Its molecular formula is C₁₃H₁₀FN₂, with a molecular weight of 213.23 g/mol. The compound's structure combines aromaticity, electron-withdrawing fluorine, and a bulky phenylethynyl group, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

3-fluoro-5-(2-phenylethynyl)pyridin-2-amine

InChI

InChI=1S/C13H9FN2/c14-12-8-11(9-16-13(12)15)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,15,16)

InChI Key

DZYCPLDAZJZYCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(N=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(phenylethynyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of 3-Fluoro-5-(phenylethynyl)pyridin-2-amine may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Scientific Research Applications

Chemistry: 3-Fluoro-5-(phenylethynyl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorine atom and phenylethynyl group can enhance binding affinity and specificity in biochemical assays .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features may confer unique pharmacokinetic and pharmacodynamic properties .

Industry: In industrial applications, 3-Fluoro-5-(phenylethynyl)pyridin-2-amine is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-Fluoro-5-(phenylethynyl)pyridin-2-amine and its analogs:

Compound Name Substituents (Position 3,5) Molecular Formula Molecular Weight Key Properties
3-Fluoro-5-(phenylethynyl)pyridin-2-amine F, phenylethynyl C₁₃H₁₀FN₂ 213.23 High rigidity due to phenylethynyl; moderate solubility in polar solvents
5-Methyl-3-(phenylethynyl)pyridin-2-amine CH₃, phenylethynyl C₁₄H₁₃N₂ 209.27 Higher lipophilicity vs. fluorine analog; 90% synthetic yield via Sonogashira coupling
3-Chloro-5-(trifluoromethyl)pyridin-2-amine Cl, CF₃ C₆H₄ClF₃N₂ 196.56 Strong electron-withdrawing effects; lower steric bulk
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine OMe, CF₃ C₇H₇F₃N₂O 208.14 Improved solubility due to methoxy group; structural similarity score: 0.82 vs. CF₃ analogs
3-Ethynyl-5-fluoropyridin-2-amine F, ethynyl C₇H₅FN₂ 136.13 Smaller substituent; higher reactivity in click chemistry

Key Observations :

  • Electronic Effects : Fluorine and chlorine at position 3 enhance electron withdrawal, stabilizing the pyridine ring. Methoxy groups (OMe) donate electrons, altering reactivity .
  • Solubility : Methoxy and trifluoromethyl groups improve aqueous solubility compared to hydrophobic phenylethynyl or methyl groups .

Pharmacological and Functional Potential

  • Trifluoromethyl Derivatives : Often used in kinase inhibitors due to enhanced metabolic stability and binding affinity .
  • Phenylethynyl Derivatives : Bulky aromatic groups may target hydrophobic pockets in enzymes or receptors, as seen in anticancer and antiviral scaffolds .
  • Fluorinated Pyridines : Fluorine's electronegativity improves membrane permeability and bioavailability, a common feature in CNS-targeting drugs .

Biological Activity

3-Fluoro-5-(phenylethynyl)pyridin-2-amine is a synthetic organic compound notable for its unique structural features, including a fluorine atom and a phenylethynyl group attached to a pyridine ring. This combination of functional groups enhances its biological activity, making it a subject of interest in pharmacological research.

  • Chemical Formula : CHFN
  • Structural Features :
    • Fluorine Atom : Increases lipophilicity and biological activity.
    • Phenylethynyl Group : Facilitates interactions with various biological targets.

The compound's structure allows for potential therapeutic applications, particularly in drug development aimed at specific enzymes or receptors.

Research indicates that 3-Fluoro-5-(phenylethynyl)pyridin-2-amine interacts with proteins and nucleic acids, potentially modulating enzyme or receptor activity. The enhanced binding affinity attributed to its functional groups is crucial for its therapeutic efficacy.

Case Studies and Research Findings

  • Inhibition Studies :
    • Preliminary studies have shown that the compound can inhibit certain biochemical pathways, suggesting its role as a potential inhibitor in therapeutic contexts. For example, in assays targeting Type III secretion systems in bacteria, compounds structurally similar to 3-Fluoro-5-(phenylethynyl)pyridin-2-amine exhibited significant inhibition rates, indicating a promising avenue for antibiotic development .
  • Binding Affinity :
    • The unique arrangement of functional groups contributes to the compound's ability to bind selectively to biological targets. In comparative studies, it has demonstrated higher binding affinities than structurally similar compounds lacking either the fluorine or the phenylethynyl group .
  • Therapeutic Applications :
    • Ongoing research is exploring its potential applications in treating neurodegenerative diseases and various cancers, where modulation of specific pathways is critical for disease management .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUniqueness
3-Fluoro-5-(phenylethynyl)pyridineContains amine groupUnique combination of fluorine, phenylethynyl, and amine
5-(Phenylethynyl)pyridin-2-amineLacks fluorine atomMay have lower binding affinity
3-Fluoro-2-aminopyridineLacks phenylethynyl groupDifferent chemical properties due to missing group
4-Fluoro-5-(phenylethynyl)pyridineDifferent position of fluorineAlters reactivity and potential biological interactions

The compound's distinctiveness lies in its combination of functional groups, which enhances its biological activity compared to similar compounds.

Future Directions

The ongoing exploration of 3-Fluoro-5-(phenylethynyl)pyridin-2-amine's biological activities is expected to yield significant insights into its therapeutic potential. Further studies focusing on:

  • Mechanistic Pathways : Understanding how this compound interacts at the molecular level with various biological targets.
  • Clinical Trials : Initiating trials to evaluate safety and efficacy in human subjects.
  • Synthesis Optimization : Developing more efficient synthetic routes for large-scale production.

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